Phe-gly

概要

説明

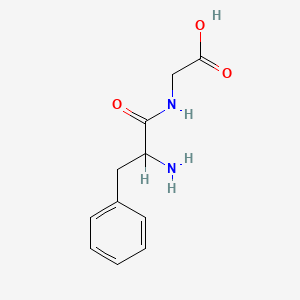

Phe-gly, also known as phenylalanyl-glycine, is a dipeptide composed of the amino acids phenylalanine and glycine. Dipeptides like this compound are the simplest forms of peptides, consisting of just two amino acids linked by a single peptide bond. This compound is of interest in various fields due to its structural simplicity and the presence of the aromatic phenylalanine residue, which can participate in various interactions and reactions.

準備方法

Synthetic Routes and Reaction Conditions

Phe-gly can be synthesized using standard peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis typically involves the following steps:

Activation of the Carboxyl Group: The carboxyl group of phenylalanine is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling Reaction: The activated phenylalanine is then coupled with glycine, which is protected at its amino group by a protecting group like Fmoc (9-fluorenylmethyloxycarbonyl).

Deprotection: The protecting group is removed to yield the free dipeptide.

Industrial Production Methods

In an industrial setting, this compound can be produced using similar synthetic routes but on a larger scale. The process may involve automated peptide synthesizers to increase efficiency and yield. Additionally, biotechnological methods such as recombinant DNA technology can be employed to produce peptides in microbial systems, which can then be purified using chromatographic techniques.

化学反応の分析

Types of Reactions

Phe-gly can undergo various chemical reactions, including:

Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

Reduction: Reduction reactions can modify the peptide bond or the side chains of the amino acids.

Substitution: The aromatic ring of phenylalanine can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the aromatic ring.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can yield phenylpyruvic acid, while substitution reactions can introduce various functional groups onto the aromatic ring.

科学的研究の応用

Biochemical Applications

1.1. Enhanced Intestinal Permeability

Research has demonstrated that Phe-Gly can be modified to enhance its intestinal permeability. The stability of this compound in intestinal membranes was found to be low; however, acylation with fatty acids significantly improved its stability and permeability. Studies using modified Ussing chambers showed that the acyl derivatives of this compound exhibited increased accumulation in intestinal tissues, suggesting potential applications in drug delivery systems for enhancing bioavailability of therapeutic peptides .

1.2. Role in Corneal Epithelial Migration

This compound has been investigated for its synergistic effects when combined with other peptides like IGF-1. This combination has shown promise in stimulating corneal epithelial migration, which is crucial for wound healing in ocular tissues. The application of this compound in this context indicates its potential use in treating conditions such as herpetic keratitis .

Pharmacological Applications

2.1. Antihypertensive Effects

This compound and related peptides have been studied for their antihypertensive properties. Certain oligopeptides, including those derived from this compound, have shown efficacy in lowering blood pressure by inhibiting angiotensin-converting enzyme (ACE), making them candidates for functional food products aimed at managing hypertension .

2.2. Amyloid Formation and Neurodegenerative Diseases

This compound motifs have been implicated in the fibrillization processes associated with neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). Studies have identified that this compound repeats within certain proteins can drive the formation of amyloid fibrils, which are characteristic of these diseases. Understanding this relationship opens avenues for therapeutic interventions targeting protein aggregation .

Material Science Applications

3.1. Nanotechnology and Drug Delivery

The conformational behavior of this compound repeat domains has been explored within nanostructures, revealing their ability to facilitate the selective transport of macromolecules across cellular membranes. This property is particularly valuable in the development of nanocarriers for drug delivery systems, where controlled release and targeted delivery are essential .

3.2. Solid-Phase Peptide Synthesis

This compound serves as a building block in peptide synthesis, particularly in the creation of bioactive compounds through solid-phase peptide synthesis (SPPS). Its derivatives have been utilized to synthesize peptides with specific biological activities, including those that act as agonists for receptors like GPR54, highlighting its significance in pharmaceutical development .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| 1 | Acylation of this compound enhances intestinal permeability | Drug delivery systems |

| 2 | Synergistic effect with IGF-1 promotes corneal healing | Ophthalmic treatments |

| 3 | This compound motifs contribute to amyloid fibril formation | Neurodegenerative disease research |

| 4 | Use in SPPS to create bioactive peptide derivatives | Pharmaceutical development |

作用機序

The mechanism of action of Phe-gly depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. For example, this compound can act as a substrate for proteolytic enzymes, leading to the release of its constituent amino acids, which can then participate in metabolic processes.

類似化合物との比較

Similar Compounds

Gly-gly (glycyl-glycine): A dipeptide composed of two glycine residues.

Phe-phe (phenylalanyl-phenylalanine): A dipeptide composed of two phenylalanine residues.

Ala-gly (alanyl-glycine): A dipeptide composed of alanine and glycine.

Uniqueness

Phe-gly is unique due to the presence of the aromatic phenylalanine residue, which imparts distinct chemical and physical properties. The aromatic ring can participate in π-π interactions, making this compound useful in studying protein folding and interactions. Additionally, the combination of phenylalanine and glycine provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

生物活性

Phe-Gly, or phenylalanine-glycine, is a dipeptide that has garnered attention in various biological and pharmacological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its synthesis, interactions, and implications in health and disease.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including solid-phase peptide synthesis and solution-phase techniques. Its structure consists of a phenylalanine residue linked to a glycine residue via a peptide bond. The dipeptide's properties can be modified through the introduction of isosteres or other substituents that may enhance its biological activity.

Transporter Affinity

Research has demonstrated that this compound exhibits significant affinity for peptide transporters PEPT1 and PEPT2. A study synthesized several this compound dipeptidomimetics with different amide bond replacements to assess their binding affinities. The results indicated that this compound retains substantial binding capability to these transporters, with inhibition constants (K(i)) of 14.6 µM for rPEPT2 and 0.20 mM for hPEPT1, suggesting that the dipeptide is an effective substrate for intestinal absorption .

Antiplatelet Activity

This compound has been investigated for its potential role in inhibiting platelet aggregation. A series of this compound-derived piperazinones were synthesized and evaluated for their ability to inhibit human platelet aggregation induced by specific agonists. However, the biological evaluation revealed that none of the tested compounds exhibited significant antiplatelet activity, indicating that while this compound may have theoretical applications in this area, practical outcomes remain limited .

Cytotoxicity in Cancer Cells

In addition to its role in transport mechanisms, this compound derivatives have been studied for their cytotoxic effects on cancer cells. The aforementioned piperazinone derivatives were evaluated for cytotoxicity against human cancer cell lines, contributing to the understanding of how modifications to the this compound structure can influence biological activity .

Case Studies

Case Study: Dietary Management in PKU Patients

Phenylalanine levels are critical in managing conditions such as Phenylketonuria (PKU). A case study involving a patient transitioning to a new protein substitute (PKU sphere) demonstrated notable improvements in plasma phenylalanine levels after switching from traditional amino acid-based substitutes. This transition highlighted the importance of dietary management in controlling phenylalanine levels and suggested that dipeptides like this compound could play a role in dietary formulations aimed at patients with PKU .

Research Findings Summary

特性

IUPAC Name |

2-[(2-amino-3-phenylpropanoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-9(11(16)13-7-10(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUBLISJVJFHQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721-90-4, 4294-26-2, 6491-53-8, 75969-59-4 | |

| Record name | Glycine, N-L-phenylalanyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000721904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004294262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC126855 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89183 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC163390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118489 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89182 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。